![molecular formula C13H10BrFO B13509019 1-[4-(Bromomethyl)phenoxy]-2-fluorobenzene](/img/structure/B13509019.png)
1-[4-(Bromomethyl)phenoxy]-2-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Bromomethyl)phenoxy]-2-fluorobenzene is an organic compound with the molecular formula C13H10BrFO. It is characterized by a bromomethyl group attached to a phenoxy ring, which is further substituted with a fluorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[4-(Bromomethyl)phenoxy]-2-fluorobenzene can be synthesized through a multi-step process involving the bromination of 4-methylphenol followed by etherification and fluorination. The general steps are as follows:
Bromination: 4-methylphenol is treated with bromine in the presence of a catalyst to introduce the bromomethyl group.
Etherification: The bromomethylated phenol is then reacted with 2-fluorophenol under basic conditions to form the ether linkage.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale bromination and etherification reactions, followed by purification processes to ensure high purity and yield. These methods are optimized for efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Bromomethyl)phenoxy]-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenoxy derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1-[4-(Bromomethyl)phenoxy]-2-fluorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of halogenated phenoxy compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[4-(Bromomethyl)phenoxy]-2-fluorobenzene involves its interaction with nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for various substitution reactions. The fluorine atom can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
- 1-[4-(Chloromethyl)phenoxy]-2-fluorobenzene
- 1-[4-(Bromomethyl)phenoxy]-2-chlorobenzene
- 1-[4-(Bromomethyl)phenoxy]-2-iodobenzene
Comparison: 1-[4-(Bromomethyl)phenoxy]-2-fluorobenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and electronic properties.
Properties
Molecular Formula |
C13H10BrFO |
|---|---|
Molecular Weight |
281.12 g/mol |
IUPAC Name |
1-(bromomethyl)-4-(2-fluorophenoxy)benzene |
InChI |
InChI=1S/C13H10BrFO/c14-9-10-5-7-11(8-6-10)16-13-4-2-1-3-12(13)15/h1-8H,9H2 |
InChI Key |
LWJUUBKLTTYMMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)CBr)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


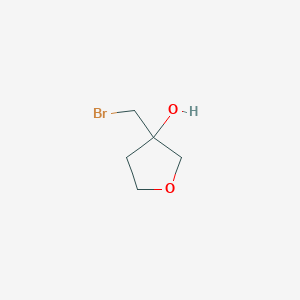
![Methyl 2-[methyl(piperidin-4-yl)amino]acetate dihydrochloride](/img/structure/B13508942.png)
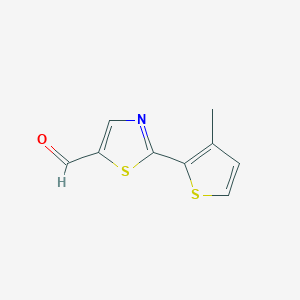
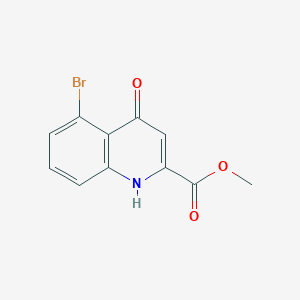
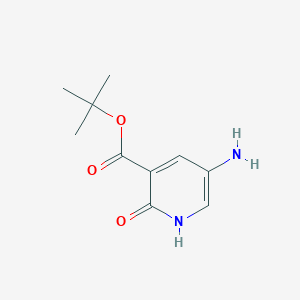
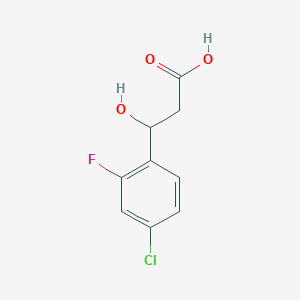

![2-Chloro-4-[(methylamino)methyl]phenol](/img/structure/B13508969.png)
![3',4'-Dihydrospiro[azetidine-3,2'-[1]benzopyran]](/img/structure/B13508979.png)

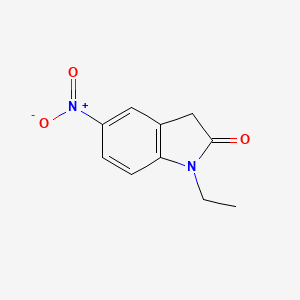
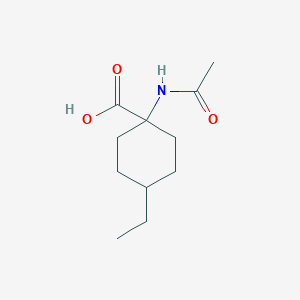
![Ethyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13509004.png)

